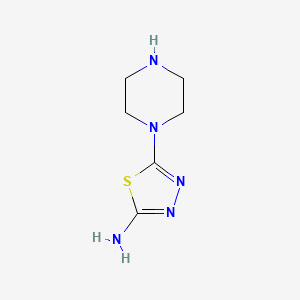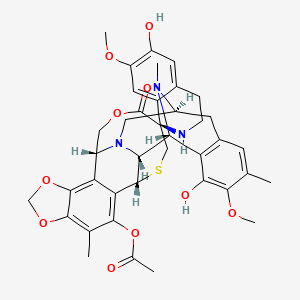
10-O-Methoxymethyl SN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-O-Methoxymethyl SN-38 is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. The compound has garnered significant interest due to its enhanced stability and potential for targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Methoxymethyl SN-38 involves the methoxymethylation of the 10-hydroxy group of SN-38. This process typically requires the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-O-Methoxymethyl SN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Scientific Research Applications
10-O-Methoxymethyl SN-38 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of camptothecin derivatives.
Biology: The compound is employed in cell culture studies to investigate its cytotoxic effects on cancer cells.
Medicine: this compound is being explored for its potential in targeted drug delivery systems, particularly in the form of antibody-drug conjugates (ADCs).
Industry: The compound is used in the development of new chemotherapeutic agents and drug delivery platforms.
Mechanism of Action
The mechanism of action of 10-O-Methoxymethyl SN-38 involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the cleavable complex between DNA and topoisomerase I, the compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. The methoxymethyl group enhances the stability and solubility of the compound, improving its pharmacokinetic properties .
Comparison with Similar Compounds
SN-38: The parent compound, known for its potent cytotoxicity but limited by poor solubility.
Irinotecan: A prodrug that is metabolized into SN-38 in the body.
Sacituzumab govitecan: An antibody-drug conjugate that uses SN-38 as the cytotoxic payload.
Uniqueness: 10-O-Methoxymethyl SN-38 stands out due to its enhanced stability and solubility, making it a promising candidate for advanced drug delivery systems. Its ability to form stable conjugates with antibodies and other targeting molecules further distinguishes it from other camptothecin derivatives .
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-7-(methoxymethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1 |
InChI Key |
HZXMVIQBXGZKEB-DEOSSOPVSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCOC |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


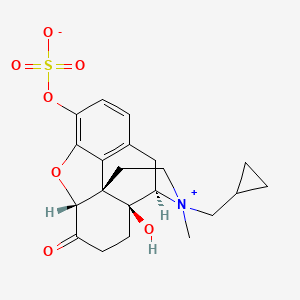
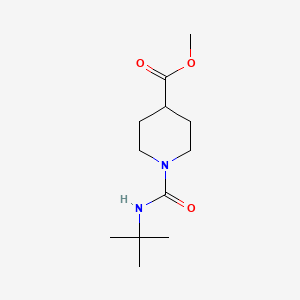
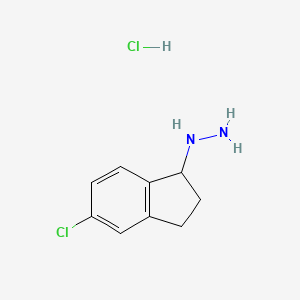


![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
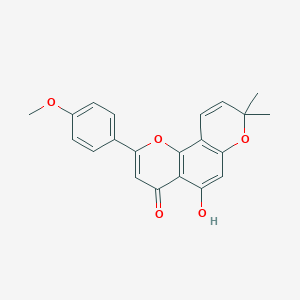
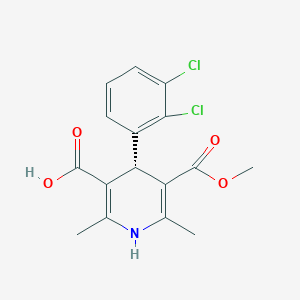
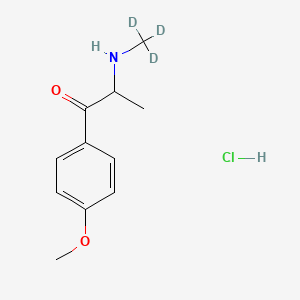
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)
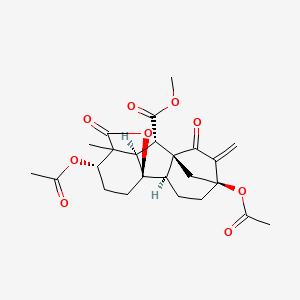
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
